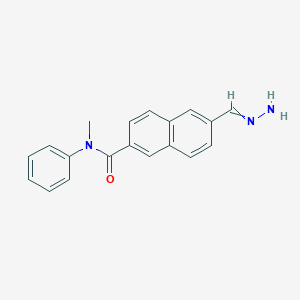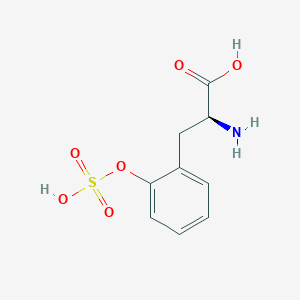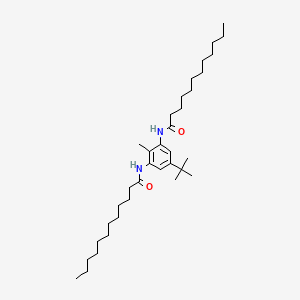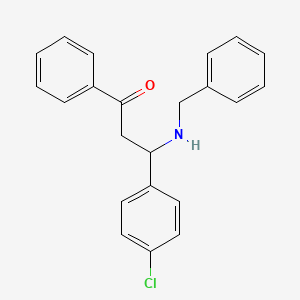![molecular formula C5H3N3O3 B12537618 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-90-9](/img/structure/B12537618.png)
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of furan and triazine rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminofuran with cyanogen bromide, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted triazine derivatives, which can exhibit diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparación Con Compuestos Similares
1,2,4-Triazine: Known for its antimicrobial and anti-inflammatory properties.
1,3,5-Triazine: Used in the synthesis of herbicides and resins.
1,2,3-Benzotriazin-4(3H)-one: Studied for its photocatalytic properties and potential in organic synthesis.
Uniqueness: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
832127-90-9 |
|---|---|
Fórmula molecular |
C5H3N3O3 |
Peso molecular |
153.10 g/mol |
Nombre IUPAC |
3-hydroxyfuro[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H3N3O3/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H |
Clave InChI |
XKSIPHVWRAFYJU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1C(=O)N(N=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)



![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)

![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)



![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
